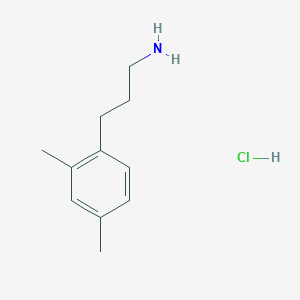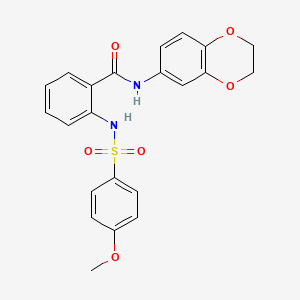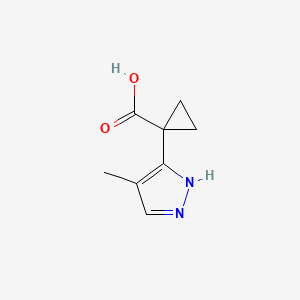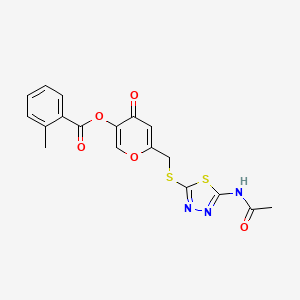
3-(2,4-Dimethylphenyl)propan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dimethylphenyl)propan-1-amine hydrochloride is a chemical compound with the CAS Number: 2044714-38-5 . It has a molecular weight of 199.72 . The IUPAC name for this compound is 3-(2,4-dimethylphenyl)propan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for 3-(2,4-Dimethylphenyl)propan-1-amine hydrochloride is 1S/C11H17N.ClH/c1-9-5-6-11(4-3-7-12)10(2)8-9;/h5-6,8H,3-4,7,12H2,1-2H3;1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
3-(2,4-Dimethylphenyl)propan-1-amine hydrochloride is a powder . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Conformational Studies and Crystal Structures
Research into structurally similar compounds, such as 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, has provided significant insights into the conformational analyses of these compounds across different environments. These studies, characterized by X-ray diffraction analysis, highlight the intricate crystal structures and the impact of molecular conformation on the physical properties of such compounds, which can influence their applications in materials science and pharmacology. The detailed examination of hydrogen-bonded chains and rings within these structures underpins the importance of molecular geometry in the development of new materials and drugs (Nitek et al., 2020).
Cathinone Derivatives and Structural Analyses
The study of cathinones, specifically through the characterization of various derivatives via techniques such as FTIR, UV–Vis, and NMR spectroscopy, alongside single crystal X-ray diffraction, sheds light on the molecular intricacies of substances structurally related to 3-(2,4-Dimethylphenyl)propan-1-amine hydrochloride. These investigations not only contribute to a deeper understanding of the structural aspects of cathinones but also inform on the broader implications for synthetic chemistry and drug design, emphasizing the role of molecular structure in determining biological activity and material properties (Nycz et al., 2011).
Potential Antidepressant Agents
In the search for new therapeutic options, the synthesis and evaluation of analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide have been explored for their potential as antidepressant agents. This research exemplifies the pharmaceutical applications of compounds within the same chemical family as 3-(2,4-Dimethylphenyl)propan-1-amine hydrochloride, focusing on their activity in biochemical and pharmacological models. The exploration of such compounds underscores the ongoing efforts to discover novel treatments for mental health conditions, leveraging the structural diversity of synthetic organic chemistry (Clark et al., 1979).
Generation of Structurally Diverse Libraries
The utilization of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in alkylation and ring closure reactions highlights the versatility of compounds related to 3-(2,4-Dimethylphenyl)propan-1-amine hydrochloride in generating structurally diverse libraries. This approach facilitates the discovery of new molecules with potential applications in drug discovery, materials science, and chemical synthesis, illustrating the broad utility of such compounds in facilitating innovative research and development efforts (Roman, 2013).
Safety and Hazards
The compound has been classified with the signal word 'Warning’ . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on measures to be taken to prevent or minimize adverse effects resulting from exposure to the compound or improper storage or handling of the compound .
Eigenschaften
IUPAC Name |
3-(2,4-dimethylphenyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-9-5-6-11(4-3-7-12)10(2)8-9;/h5-6,8H,3-4,7,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPRELGJRRKOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCCN)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylphenyl)propan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Ethyloxan-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2711181.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-bromophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2711187.png)
![N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide](/img/structure/B2711190.png)

![tert-Butyl (1R,5S,7s)-7-(((benzyloxy)carbonyl)amino)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2711195.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2711197.png)
![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2711198.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(9H-fluoren-2-yl)propanamide](/img/structure/B2711199.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2711201.png)
